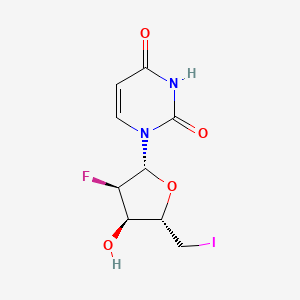

2',5'-Dideoxy-5'-iodo-2'-fluorouridine

描述

属性

IUPAC Name |

1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYKCHAXHDXHT-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Protection

- The synthesis typically begins with 5-fluorouridine or 5-fluorocytidine , which are commercially available or can be synthesized.

- To enable selective functionalization, the 2' and 3' hydroxyl groups of the ribose moiety are protected as ketals, most commonly as 2',3'-O-isopropylidene derivatives. This protection is achieved by treatment with ketalizing agents such as 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid in an organic solvent (e.g., acetone) at room temperature or slightly elevated temperatures (0–60 °C).

Halogenation at the 5' Position

- The 5' hydroxyl group is converted into a better leaving group by halogenation, typically through reaction with iodine or bromine in the presence of a triphenylphosphine catalyst.

- For example, methyl 2,3-O-isopropylidene-D-ribofuranoside can be treated with bromine in methylene chloride with triphenylphosphine to yield the corresponding 5'-bromo derivative .

- Similarly, the 5'-iodo derivative can be prepared by analogous halogenation methods, often starting from the protected nucleoside.

Conversion to 5'-Deoxy-5'-iodo Derivatives

- The 5'-halo intermediate (iodo or bromo) is then subjected to reductive dehalogenation to replace the halogen with hydrogen, forming the 5'-deoxy compound.

- This reduction is commonly performed by catalytic hydrogenation using catalysts such as palladium on carbon or Raney nickel in protic solvents like methanol.

- For example, 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is hydrogenated in methanol with triethylamine and a palladium catalyst to yield 5'-deoxy-2',3'-O-isopropylidene-5-fluorouridine.

Introduction of the 2'-Fluoro Substitution and 5'-Iodo Group

- The specific compound 2',5'-dideoxy-5'-iodo-2'-fluorouridine involves substitution at the 2' position with fluorine and at the 5' position with iodine while lacking hydroxyl groups at both positions.

- The fluorination at the 2' position can be introduced early by using 2'-fluorinated sugar derivatives or by selective fluorination reactions on protected intermediates.

- The 5'-iodo group is introduced by halogenation as described, but without subsequent reduction, preserving the iodine substituent at the 5' position.

- The synthetic route thus involves:

- Protection of 2',3'-hydroxyls

- Introduction of 2'-fluoro substituent (often via fluorinated sugar precursors)

- Halogenation at 5'-OH to 5'-iodo

- Deprotection to yield the target nucleoside

Deprotection and Final Purification

- After the key substitutions, the protective groups (e.g., isopropylidene or acetyl groups) are removed by acidic or basic hydrolysis .

- Commonly used methods include:

- The reaction mixture is then neutralized, often by treatment with ion-exchange resins (cation exchangers in H+ form), and the product is isolated by concentration and crystallization.

Summary Table of Key Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Protection of 2',3'-OH | 2,2-Dimethoxypropane, p-toluenesulfonic acid, acetone | Forms 2',3'-O-isopropylidene ketal |

| 5'-Halogenation | Iodine or bromine, triphenylphosphine, methylene chloride | Converts 5'-OH to 5'-iodo or 5'-bromo |

| 2'-Fluorination | From 2'-fluoro sugar precursors or selective fluorination | Requires specialized fluorinated sugar starting material |

| Reduction (optional) | H2, Pd/C or Raney Ni, methanol, triethylamine | Removes halogen to yield 5'-deoxy derivative |

| Deprotection | Acid or base hydrolysis (e.g., sodium methoxide in MeOH) | Removes protective groups, yields free nucleoside |

| Purification | Ion-exchange resin neutralization, crystallization | Ensures high purity and yield |

Research Findings and Yields

- The multi-step synthesis yields the target compounds in good to very good yields, often exceeding 70–90% for individual steps.

- For example, hydrogenation of 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine yielded 5'-deoxy-2',3'-O-isopropylidene-5-fluorouridine in 79% yield after purification.

- The final deprotection and purification steps proceed with near-quantitative efficiency, providing the nucleoside in high purity suitable for biological evaluation.

Analytical Characterization

- The intermediates and final products are characterized by:

- Melting point determination (e.g., 176–177 °C for acetylated intermediates)

- UV spectroscopy (characteristic absorption maxima for fluorouridine derivatives)

- NMR spectroscopy (proton and fluorine NMR to confirm substitution patterns)

- Elemental analysis confirming molecular formula consistency

化学反应分析

2’,5’-Dideoxy-5’-iodo-2’-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (iodine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Antiviral Applications

1.1 Mechanism of Action

2',5'-DFIU functions primarily as an antiviral agent through its ability to inhibit viral replication. The compound mimics natural nucleosides, allowing it to interfere with viral polymerases and other enzymes critical for viral nucleic acid synthesis. This inhibition can effectively reduce the viral load in infected cells.

1.2 Target Viruses

Research indicates that 2',5'-DFIU is effective against a variety of viruses, including:

- HIV : Studies have shown that 2',5'-DFIU can inhibit HIV replication in vitro by targeting reverse transcriptase and other viral enzymes.

- Hepatitis B Virus (HBV) : The compound has demonstrated efficacy against HBV, contributing to reduced viral replication rates in infected cells.

- Herpes Simplex Virus (HSV) : In vitro studies highlight its potential to inhibit HSV replication, making it a candidate for therapeutic development against herpes infections .

Antitumor Applications

2.1 Mechanism of Action

In addition to its antiviral properties, 2',5'-DFIU has been explored for its anticancer potential. Its mechanism involves the incorporation into RNA and DNA, leading to the disruption of nucleic acid synthesis in cancer cells.

2.2 Case Studies

- Leukemia Models : In preclinical studies, 2',5'-DFIU exhibited significant cytotoxic effects against leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

- Solid Tumors : Research is ongoing to evaluate the efficacy of 2',5'-DFIU in solid tumor models, with preliminary results indicating that it may enhance the effects of existing chemotherapy regimens .

Comparative Efficacy Against Other Nucleosides

The following table summarizes the comparative efficacy of 2',5'-DFIU against other nucleosides in terms of antiviral activity:

| Nucleoside | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2',5'-DFIU | HIV | 0.1 | Inhibition of reverse transcriptase |

| 5-Iodo-2'-deoxyuridine | HSV | 0.05 | Inhibition of viral polymerases |

| 2'-Deoxy-2'-fluorocytidine | HBV | 0.15 | Nucleic acid synthesis inhibition |

Future Directions and Challenges

Despite the promising applications of 2',5'-DFIU, several challenges remain:

- Clinical Trials : Further clinical trials are necessary to establish the safety and efficacy profiles of 2',5'-DFIU in humans.

- Resistance Development : As with many antiviral agents, there is a risk of resistance development among target viruses, necessitating ongoing research into combination therapies that may mitigate this risk .

作用机制

The mechanism of action of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves the inhibition of viral RNA synthesis. The compound is incorporated into the viral RNA, leading to the termination of RNA chain elongation and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs, which target viral polymerases and disrupt viral replication.

相似化合物的比较

Structural Analogs and Mechanisms of Action

5-Fluoro-2'-deoxyuridine (FdUrd)

- Mechanism: FdUrd is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), blocking thymidine synthesis and DNA replication. Additionally, FdUrd incorporates into RNA, disrupting ribosomal function .

- Cytotoxicity : FdUrd exhibits IC₅₀ values ranging from 2.81 μg/mL (MCF-7 breast cancer) to 3.37 μg/mL (KB nasopharynx cancer) .

- Limitations: High systemic toxicity (e.g., gastrointestinal damage, myelosuppression) due to non-selective incorporation into rapidly dividing normal tissues .

5-Iodo-2'-deoxyuridine (IUdR)

- Mechanism : IUdR incorporates into DNA during replication, causing strand breaks and radiosensitization. It is rapidly catabolized to 5-iodouracil and free iodide, limiting therapeutic efficacy .

- Clinical Use : Demonstrates antiviral and antineoplastic activity but requires high doses (100–120 mg/kg) due to rapid clearance. Toxicity includes stomatitis and hematopoietic depression .

5'-Deoxy-5-fluorouridine (5'-dFUrd)

- Mechanism : A prodrug converted to 5-fluorouracil (5-FU) via thymidine phosphorylase, generating FdUMP and fluorouridine triphosphate (FUTP). It shows improved therapeutic index over FdUrd due to tumor-selective activation .

- Metabolism : Lacks direct phosphorylation due to the absent 5'-OH group, relying on hepatic conversion to 5-FU .

Cytotoxicity and Pharmacokinetic Profiles

*Estimated based on structural similarity to 5'-azido analog .

Metabolic Stability and Selectivity

- This compound : The 2'-fluoro substitution enhances resistance to phosphorylase-mediated degradation compared to IUdR, which undergoes rapid deamination .

- 5'-Azido Derivatives : Modified 5'-substituents (e.g., azido, vinyl) increase lipophilicity (logP -0.38 vs. -1.72 for FdUrd), improving membrane permeability and tumor uptake .

- IPdR (5-Iodo-2-pyrimidinone-2'-deoxyribose): A prodrug of IUdR with superior oral bioavailability and reduced normal tissue toxicity. Achieves 2–3× higher tumor DNA incorporation than IUdR .

Enzyme Interactions

生物活性

2',5'-Dideoxy-5'-iodo-2'-fluorouridine (also known as FDDU) is a nucleoside analog that has garnered interest in the field of antiviral and anticancer research. Its structural modifications enhance its biological activity, making it a candidate for therapeutic applications. This article explores the biological activity of FDDU, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

FDDU is characterized by the following structural features:

- Base : Uracil

- Sugar : 2-deoxyribose

- Modifications :

- Iodine at the 5' position

- Fluorine at the 2' position

These modifications play a crucial role in its interaction with biological targets.

FDDU exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : FDDU is known to inhibit viral RNA synthesis by mimicking natural nucleosides. Its incorporation into viral RNA leads to premature termination of RNA transcription.

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. It interferes with nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.

Biological Activity Data

Case Studies

-

Antiviral Efficacy

- A study assessed the antiviral efficacy of FDDU against HIV-1. The results indicated that FDDU significantly reduced viral load in vitro, demonstrating a dose-dependent response. The compound's ability to inhibit reverse transcriptase was highlighted as a key mechanism.

-

Cytotoxicity in Cancer Cells

- Research involving FDDU on A549 lung cancer cells showed that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death. The IC50 value was determined to be approximately 5 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

-

Combination Therapy

- A clinical trial explored the use of FDDU in combination with other antiviral agents for enhanced therapeutic efficacy against HCV. Preliminary results suggested improved patient outcomes with reduced side effects compared to monotherapy.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of FDDU is essential for evaluating its potential clinical application:

- Absorption : Rapidly absorbed after administration with peak plasma concentrations observed within hours.

- Metabolism : Primarily metabolized by nucleoside kinases, leading to active triphosphate forms that exert biological effects.

- Toxicity Profile : While generally well-tolerated, higher doses have been associated with hematological toxicity, necessitating careful monitoring during therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。